molecular formula C16H22Si2 B074222 1,2-Diphenyltetramethyldisilane CAS No. 1145-98-8

1,2-Diphenyltetramethyldisilane

Cat. No. B074222
CAS RN: 1145-98-8
M. Wt: 270.52 g/mol
InChI Key: IIOOIYHUTINYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Diphenyltetramethyldisilane derivatives often involves the use of Lewis acid-catalyzed reactions, which can smoothly add to methylenecyclopropanes, producing useful intermediates in organic synthesis (Yu et al., 2009). Additionally, photolysis of certain precursors in the presence of specific conditions has been utilized for the synthesis, indicating a diverse range of synthetic methodologies available for these compounds (Leigh et al., 1997).

Molecular Structure Analysis

The molecular structure of derivatives related to 1,2-Diphenyltetramethyldisilane has been explored through various analytical techniques, revealing insights into their configuration and stability. For instance, X-ray crystallography has been employed to determine the spatial isolation of moieties within the molecule, contributing to its high stability (Wang et al., 2006).

Chemical Reactions and Properties

1,2-Diphenyltetramethyldisilane participates in diverse chemical reactions, including the cleavage of silicon-silicon bonds in the presence of 1,2-dibromoethane, influenced by the electron-releasing power of substituents. This reactivity showcases the compound's involvement in complex chemical transformations (Hosomi & Sakurai, 1972).

Physical Properties Analysis

The physical properties of 1,2-Diphenyltetramethyldisilane and its derivatives are crucial for their application in various fields. These compounds often exhibit unique photophysical properties, with intense luminescence and high quantum efficiencies, which are beneficial for their use in material science and optoelectronic applications (Li et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,2-Diphenyltetramethyldisilane derivatives are characterized by their reactivity and the formation of various products through addition reactions. The living anionic addition reaction, for example, enables the regulation of the sequence of vinyl compounds, showcasing the versatility of these compounds in synthetic chemistry (Takahata et al., 2021).

Scientific Research Applications

  • Polar Effects on Cleavage Reactions : Hosomi and Sakurai (1972) studied the cleavage reaction of silicon-silicon bonds in symmetrically substituted 1,2-diphenyltetramethyldisilane. They found that the rates of bimolecular homolytic substitution increased with the electron-releasing power of the substituents, establishing a ρσ+ relationship (Hosomi & Sakurai, 1972).

  • Photolysis in the Presence of Olefins : Ishikawa, Fuchikami, and Kumada (1978) investigated the photolysis of 1,2-diphenyltetramethyldisilane and related compounds in the presence of olefins. They found that the reactions generally yielded 1/1 addition products, with yields highly dependent on the structure of the olefins used (Ishikawa, Fuchikami, & Kumada, 1978).

  • Electrochemical Oxidation Applications : Kunai et al. (1993) explored the electrochemical oxidation of hydrosilanes, including 1,2-diphenyltetramethyldisilane. They successfully obtained halosilanes and disilanes through this process, indicating a potential synthetic application (Kunai et al., 1993).

  • Bond-Coupled Electron Transfer Processes : Al‐Kaysi and Goodman (2005) studied the photooxidation of 1,2-diphenyltetramethyldisilane, proposing a mechanism for efficient Si-Si bond cleavage via dissociative return electron transfer (DRET). This insight could be relevant for the fragmentation of similar bonds in other compounds (Al‐Kaysi & Goodman, 2005).

  • Reductive Elimination in Platinum Complexes : Kobayashi et al. (1988) found that reductive elimination in certain platinum complexes can yield sym-diphenyltetramethyldisilane. This discovery has implications for the synthesis of disilanes in organometallic chemistry (Kobayashi, Hayashi, Yamashita, & Tanaka, 1988).

Safety And Hazards

1,2-Diphenyltetramethyldisilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers A study on the thermal decomposition of 1,1,2,2-tetramethyldisilane, which is similar to 1,2-Diphenyltetramethyldisilane, was performed by flash pyrolysis in a SiC microreactor in the temperature range from 295 to 1340 K . Another paper discusses the polar effects on the cleavage reaction of silicon-silicon bonds of 1,2-diaryltetramethyldisilane with 1,2-dibromoethane .

properties

IUPAC Name

[dimethyl(phenyl)silyl]-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOIYHUTINYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150752
Record name 1,2-Diphenyltetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenyltetramethyldisilane

CAS RN

1145-98-8
Record name 1,2-Diphenyltetramethyldisilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenyltetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetramethyl-1,2-diphenyldisilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
J Ohshita, K Sugimoto, T Watanabe, A Kunai… - Journal of …, 1998 - Elsevier
Thermal properties of variously substituted poly[(disilanylene)oligophenylenes], [(SiR 1 R 2 SiR 1 R 2 )(pC 6 H 4 ) m ] n (R 1 =R 2 =Me, R 1 =R 2 =Et, and R 1 =Ph, R 2 =Me, m=1–4) …
Number of citations: 9 www.sciencedirect.com
M Kumada, S Sakamoto, M Ishikawa - Journal of Organometallic Chemistry, 1969 - Elsevier
Each member of the homologous series of α,ω-diphenylpolymethylpolysilanes of the formula PhMe 2 Si(Me 2 Si) n SiMe 2 Ph (I), where n = 1−3, has been found to undergo …
Number of citations: 15 www.sciencedirect.com
M Ishikawa, T Hatano, Y Hasegawa, T Horio… - …, 1992 - ACS Publications
Six l, 2, 5, 6-tetrasilacycloocta-3, 7-diynes were synthesized by the reaction of the di-Grignard reagents of 1, 2-diethynyldisilanes with 1, 2-dichlorodisilanes. The reaction of the di-…
Number of citations: 101 pubs.acs.org
A Kunai, T Kawakami, E Toyoda, T Sakurai… - Chemistry …, 1993 - journal.csj.jp
Electrolytic oxidation of dimethylphenylsilane (1) in the presence of CuCl 2 or CuCl afforded chlorodimethylphenylsilane in high yields ( >90%), while similar electrolysis of 1 in the …
Number of citations: 6 www.journal.csj.jp
R Nakao, K Oka, T Dohmaru, Y Abe… - Polymers for …, 1993 - Wiley Online Library
2‐Phenylheptamethyltrisilane as a model compound of polysilastyrene was irradiated at a high dose (1440 kGy) of γ‐rays without any additive. The trisilane was found to be resistant to …
Number of citations: 1 onlinelibrary.wiley.com
M Ishikawa - Organometallic Chemistry, 1979 - Elsevier
The photochemical formation of silicon-carbon double-bonded intermediates from phenyl, tolyl, naphthyl, 1-alkenyl and phenylethynyl substituted disilanes and their reactions are …
Number of citations: 67 www.sciencedirect.com
H Sakurai, H Yamamori, M Kumada - … of the Chemical Society of Japan, 1965 - journal.csj.jp
It has previously been reported from this laboratory2) that polysilanes with phenyl or vinyl groups, unlike monosilanes, have a very intense absorption in the ultraviolet region. This …
Number of citations: 29 www.journal.csj.jp
K Tamao, Y Tarao, Y Nakagawa, K Nagata… - Organometallics, 1993 - ACS Publications
Three trisilanes containing the 8-(dimethylamino)-l-naphthyl group on the central silicon atom have been prepared. While X-ray structural analysis and NMR studies reveal that the …
Number of citations: 39 pubs.acs.org
M Kumada, K Tamao - Advances in organometallic chemistry, 1968 - Elsevier
Publisher Summary The organopolysilanes are those compounds containing at least one siliconsilicon bond and one silicon–carbon linkage. This review is mainly concerned with the …
Number of citations: 247 www.sciencedirect.com
K Takahashi, Y Nishimura, T Arai, S Yagai… - … of Photochemistry and …, 2011 - Elsevier
Aryldisilanes composed of one or two anthryl groups and tetra- or pentamethyldisilane chain units were prepared. The substitution of disilanes on the two anthryl groups was isomeric at …
Number of citations: 5 www.sciencedirect.com

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